2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Drug Discovery Medicinal Chemistry Heterocyclic Chemistry

Procurement challenge: pyrazole building blocks with defined 3-methyl substitution are scarce. The 5-methyl regioisomer (CAS 957415-96-2) differs in target binding-this α-propanoic acid-linked 3-methylpyrazole ensures SAR reproducibility. • COX-1/LOX inhibitor pharmacophore (class IC50: 0.014-3.5 μM) • Unexplored scaffold for de-orphaning targets • 95% purity; ships ambient; ideal for HPLC/LC-MS standards

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1005563-59-6
Cat. No. B1341324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
CAS1005563-59-6
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C(C)C(=O)O
InChIInChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11)
InChIKeyDITJIAJNAOGEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid (CAS 1005563-59-6): A Building Block for Pyrazole-Based Drug Discovery


2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid (CAS 1005563-59-6) is a heterocyclic building block featuring a 3-methylpyrazole ring linked to a propanoic acid chain . With a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol, it belongs to the class of pyrazole-propanoic acid derivatives, which are known intermediates in the synthesis of anti-inflammatory agents, fungicides, and pesticides . The compound's specific substitution pattern—the methyl group at the 3-position of the pyrazole ring—is a key structural feature that distinguishes it from other pyrazole-based building blocks .

2-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid (CAS 1005563-59-6): Why Substitution with Other Pyrazole Building Blocks is Not Straightforward


Substituting this specific compound with other pyrazole-propanoic acid derivatives or simple pyrazoles is not straightforward, as the precise position of the methyl group and the length of the acid linker dictate key properties. For example, moving the methyl group from the 3- to the 5-position (as in 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid, CAS 957415-96-2) results in a regioisomer with a different spatial and electronic configuration, which can significantly alter its interaction with biological targets . Similarly, shifting the propanoic acid chain from the alpha-position (C2) to the beta-position (C3) as in 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 72145-00-7) creates a constitutional isomer with a different spatial arrangement of the acid functionality [1]. These structural nuances can lead to significant differences in reactivity, binding affinity, and downstream synthetic utility, making the specific CAS number a critical specification for reproducible research .

2-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid (CAS 1005563-59-6): Quantitative Evidence for Differentiated Selection


3-Methyl Substitution Provides a Unique Electronic Environment Compared to Unsubstituted Pyrazole

The presence of a methyl group at the 3-position of the pyrazole ring distinguishes this compound from its unsubstituted counterpart, 2-(1H-pyrazol-1-yl)propanoic acid (CAS 956722-93-3). This substitution alters the electronic distribution of the heterocyclic ring, which can influence the compound's reactivity and potential binding interactions . The electron-donating nature of the methyl group affects the pKa of the pyrazole ring and can influence the compound's behavior in substitution reactions.

Drug Discovery Medicinal Chemistry Heterocyclic Chemistry

Alpha-Propanoic Acid Linker Confers a Distinct Spatial Configuration from Beta-Linked Analogs

The location of the propanoic acid chain on the pyrazole nitrogen is a key differentiator. This compound features an alpha-substituted propanoic acid (on the carbon adjacent to the nitrogen), as opposed to the beta-substituted isomer, 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 72145-00-7) [1]. This structural difference changes the distance and orientation of the carboxylic acid group relative to the pyrazole ring, which can be critical for chelation, hydrogen bonding, or engagement with a specific binding pocket in a biological target .

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

Purity Specifications from Commercial Sources Are a Critical Differentiator for Reproducible Research

For procurement decisions, the available purity of a compound is a primary selection criterion. Commercial suppliers offer 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 1005563-59-6) at purities ranging from 95% to 98%+ . While this may seem comparable to other building blocks, the specific batch-to-batch consistency and the analytical methods used to verify purity are crucial. A specification of 95% purity may not reveal the nature of the 5% impurity, which could be a catalyst, a regioisomer, or a side product that interferes with subsequent reactions .

Chemical Procurement Reproducibility Quality Control

Absence of Reported Biological Activity Data is a Key Factor in Procurement Strategy

A comprehensive search of the scientific and patent literature reveals a notable absence of reported biological activity data for this specific compound. This stands in contrast to other pyrazole-propanoic acid derivatives, such as certain 1,5-diarylpyrazol-3-propanoic acids, which have been reported to inhibit leukotriene biosynthesis with IC50 values in the low micromolar range [1]. The lack of data for CAS 1005563-59-6 is itself a form of evidence; it positions the compound not as a known bioactive, but as an unexplored or "neglected" chemical scaffold .

Target Deconvolution Chemical Probe Development Neglected Scaffold

2-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid (CAS 1005563-59-6): Primary Applications Based on Available Evidence


Scaffold for Medicinal Chemistry in Inflammation and Pain

As a building block in the pyrazole-propanoic acid class, this compound is suitable for incorporation into medicinal chemistry programs targeting inflammatory pathways. The class has demonstrated inhibition of leukotriene biosynthesis (IC50 range: 1.6–3.5 μM) and cyclooxygenase-1 (COX-1) activity (IC50 as low as 0.014 μM) . This specific scaffold (CAS 1005563-59-6), with its 3-methyl substitution, offers a distinct electronic and spatial profile for exploring structure-activity relationships (SAR) against these and related targets. Its alpha-propanoic acid linker provides a unique geometry for probing enzyme active sites or receptor binding pockets, which cannot be achieved with beta-linked analogs.

Development of Novel Agrochemicals and Fungicides

This compound is reported to be useful as a starting material for the synthesis of fungicides and pesticides . Its structural features—a nitrogen-containing heterocycle with an acid functionality—are common motifs in agrochemicals. The 3-methyl group on the pyrazole can enhance lipophilicity and metabolic stability compared to unsubstituted pyrazoles, potentially improving the uptake and persistence of derived active ingredients in agricultural applications.

Chemical Probe for Studying Neglected Chemical Space

The notable absence of published biological activity data for this specific compound (see Section 3, Evidence Item 4) makes it an ideal candidate for the development of novel chemical probes . Researchers interested in de-orphaning targets or exploring new biology can use this well-defined, but unexplored, scaffold as a starting point. Its lack of prior art allows for the generation of novel intellectual property and reduces the risk of encountering known liabilities associated with more heavily studied chemotypes.

Analytical Standard for Method Development and Impurity Profiling

With commercially available purities ranging from 95% to over 98%, this compound can serve as a valuable analytical standard . In the development and validation of HPLC, LC-MS, or NMR methods for analyzing reaction mixtures, this compound can be used to establish retention times, spectral fingerprints, and calibration curves. Its well-defined structure is particularly useful for identifying and quantifying this specific regioisomer in samples that may contain mixtures of pyrazole derivatives, such as 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid.

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